molecular formula C12H16FNO2S B2469524 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine CAS No. 2034554-65-7

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine

Cat. No.: B2469524
CAS No.: 2034554-65-7
M. Wt: 257.32
InChI Key: UDLYFYINQOWOMY-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. The presence of an ethylsulfonyl group and a fluorophenyl group in this compound makes it a unique and valuable molecule for various applications.

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with ethylsulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then subjected to a cyclization reaction with a suitable amine to form the pyrrolidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the fluorophenyl group yields phenyl derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving pyrrolidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring can provide structural rigidity, enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-3-(3-fluorophenyl)pyrrolidine: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.

    1-(Ethylsulfonyl)-3-(4-fluorophenyl)pyrrolidine: This compound has a fluorine atom at the para position of the phenyl ring, which may influence its chemical and biological properties.

    1-(Ethylsulfonyl)-3-(3-chlorophenyl)pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which may alter its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethylsulfonyl-3-(3-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLYFYINQOWOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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